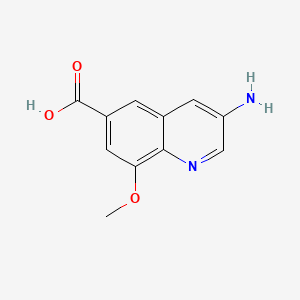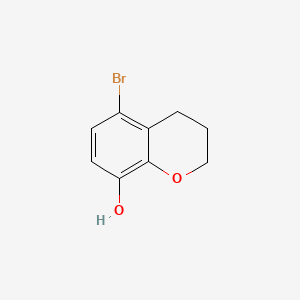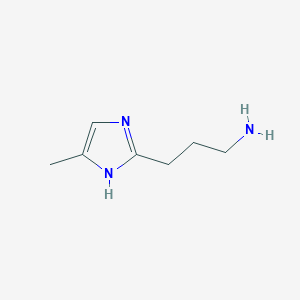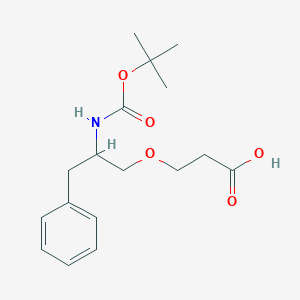
1-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)ethan-1-ol is an organic compound with the molecular formula C7H11BrN2O . It belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of a bromine atom and an ethyl group on the pyrazole ring, along with a hydroxyl group on the ethan-1-ol moiety, makes this compound unique and potentially useful in various chemical and biological applications.
Métodos De Preparación
The synthesis of 1-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)ethan-1-ol can be achieved through several synthetic routesThe reaction conditions typically include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst . Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis or the use of automated reactors to ensure high yield and purity.
Análisis De Reacciones Químicas
1-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Aplicaciones Científicas De Investigación
1-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the hydroxyl group play crucial roles in binding to the active sites of these targets, thereby modulating their activity. The compound may also participate in hydrogen bonding and hydrophobic interactions, which contribute to its overall efficacy .
Comparación Con Compuestos Similares
Similar compounds to 1-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)ethan-1-ol include:
(4-Bromo-1-ethyl-1H-pyrazol-3-yl)acetic acid: This compound has a carboxylic acid group instead of a hydroxyl group, which may alter its reactivity and applications.
4-Bromo-1-ethyl-1H-pyrazole: Lacks the ethan-1-ol moiety, making it less versatile in certain chemical reactions.
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical modifications and applications.
Propiedades
Fórmula molecular |
C7H11BrN2O |
|---|---|
Peso molecular |
219.08 g/mol |
Nombre IUPAC |
1-(4-bromo-1-ethylpyrazol-3-yl)ethanol |
InChI |
InChI=1S/C7H11BrN2O/c1-3-10-4-6(8)7(9-10)5(2)11/h4-5,11H,3H2,1-2H3 |
Clave InChI |
QJDJIYZUAQIRNR-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=C(C(=N1)C(C)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![2,4-Thiazolidinedione, 5-[(4-fluorophenyl)methylene]-3-methyl-](/img/structure/B13931724.png)

![2,3-dihydro-1H-pyrrolo[3,4-d]pyridazine-1,4(6H)-dione](/img/structure/B13931726.png)
